REACTION_CXSMILES
|
Br[CH2:2][CH:3]=[C:4]([CH3:6])[CH3:5].[C:7]1(=[O:17])[NH:11][C:10](=[O:12])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12>CN(C=O)C>[CH3:5][C:4]([CH3:6])=[CH:3][CH2:2][N:11]1[C:7](=[O:17])[C:8]2[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]1=[O:12]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrCC=C(C)C
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
CUSTOM
|
Details
|
After returning to RT
|
Type
|
FILTRATION
|
Details
|
the reaction medium is filtered
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with AcOEt
|
Type
|
WASH
|
Details
|
washed with a solution of NaCl
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered
|
Type
|
WASH
|
Details
|
rinsed with ether
|
Type
|
CUSTOM
|
Details
|
dried in the oven in vacuo at 65° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCN1C(C2=CC=CC=C2C1=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.3 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |